molecular formula C14H19IO B8182956 1-(2-Cyclohexylethoxy)-3-iodobenzene

1-(2-Cyclohexylethoxy)-3-iodobenzene

Cat. No.: B8182956
M. Wt: 330.20 g/mol
InChI Key: SUZDLOBEWBSLSE-UHFFFAOYSA-N
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Description

1-(2-Cyclohexylethoxy)-3-iodobenzene is an organic compound characterized by the presence of a benzene ring substituted with an iodine atom and a 2-cyclohexylethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-cyclohexylethoxy)-3-iodobenzene typically involves the reaction of 3-iodophenol with 2-cyclohexylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired ether linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclohexylethoxy)-3-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the iodine atom.

    Oxidation and Reduction: Products with altered oxidation states or functional groups.

    Coupling Reactions: Complex organic molecules with extended carbon chains or rings.

Scientific Research Applications

1-(2-Cyclohexylethoxy)-3-iodobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-cyclohexylethoxy)-3-iodobenzene involves its interaction with molecular targets through its functional groups. The iodine atom and the ether linkage play crucial roles in its reactivity and binding properties. The compound can participate in various chemical reactions, influencing biological pathways and molecular interactions.

Comparison with Similar Compounds

    1-(2-Cyclohexylethoxy)-4-iodobenzene: Similar structure with the iodine atom at a different position.

    1-(2-Cyclohexylethoxy)-3-bromobenzene: Bromine atom instead of iodine.

    1-(2-Cyclohexylethoxy)-3-chlorobenzene: Chlorine atom instead of iodine.

Uniqueness: 1-(2-Cyclohexylethoxy)-3-iodobenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability make it more reactive in certain chemical reactions, providing opportunities for unique applications in synthesis and research.

Properties

IUPAC Name

1-(2-cyclohexylethoxy)-3-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IO/c15-13-7-4-8-14(11-13)16-10-9-12-5-2-1-3-6-12/h4,7-8,11-12H,1-3,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZDLOBEWBSLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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